

An In-depth Technical Guide to 5-ROX-SE Labeling

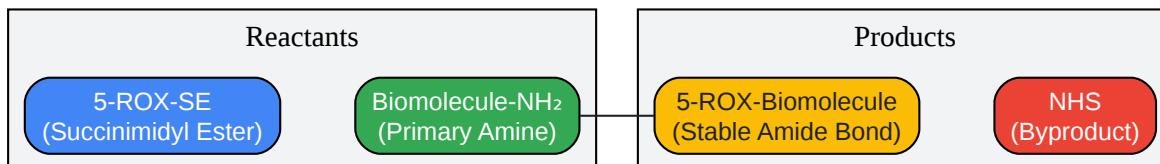
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-ROX-SE

Cat. No.: B1493965

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key technical data for **5-ROX-SE**, a widely used fluorescent dye for labeling biomolecules.

Core Mechanism of Action

5-ROX-SE, or 5-Carboxy-X-rhodamine, succinimidyl ester, is an amine-reactive fluorescent labeling reagent.^{[1][2]} The core of its labeling action lies in the N-hydroxysuccinimidyl ester (SE) functional group. This group exhibits high reactivity and selectivity towards primary aliphatic amines, such as the ϵ -amino group of lysine residues in proteins or amine-modified oligonucleotides.^{[3][4]}

The reaction proceeds via nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This leads to the displacement of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable and covalent amide bond. This robust linkage ensures the permanent attachment of the 5-ROX fluorophore to the target molecule.^[4] The reaction is most efficient under slightly alkaline conditions, typically at a pH between 8.0 and 9.0, which deprotonates the primary amine, enhancing its nucleophilicity.^{[5][6]}

[Click to download full resolution via product page](#)

Mechanism of **5-ROX-SE** reacting with a primary amine.

Quantitative Data Summary

The photophysical properties of 5-ROX make it a valuable tool in various fluorescence-based applications, including automated DNA sequencing and Fluorescence Resonance Energy Transfer (FRET).^{[7][8]} The single isomer form is often preferred to ensure better resolution and consistency in labeling results.^{[3][9]}

Property	Value	Notes
Excitation Maximum (λ_{ex})	~570-580 nm	Varies slightly with solvent. ^{[10][11][12][13][14]}
Emission Maximum (λ_{em})	~591-604 nm	Varies slightly with solvent. ^{[10][11][12][13][14]}
Molar Extinction Coefficient (ϵ)	~93,000 M ⁻¹ cm ⁻¹	At absorption maximum. ^[13]
Fluorescence Quantum Yield (Φ)	~1.0	In aqueous buffer. ^[13]
Molecular Weight	~631.67 g/mol	For the single isomer. ^[15]
Optimal Reaction pH	8.0 - 9.0	For efficient amine labeling. ^{[5][6]}

Experimental Protocols

Below are generalized protocols for labeling proteins and amine-modified oligonucleotides with **5-ROX-SE**. Optimization is often necessary based on the specific biomolecule.

This protocol is optimized for labeling approximately 1 mg of a target protein.

1. Reagent Preparation:

- Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, MES, or HEPES) to a final concentration of 2-10 mg/mL.[\[4\]](#)[\[6\]](#) Buffers containing primary amines like Tris or glycine are incompatible and must be removed.[\[6\]](#)
- Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3.
- Dye Stock Solution: Immediately before use, dissolve **5-ROX-SE** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[4\]](#)[\[5\]](#)[\[6\]](#)

2. Labeling Reaction:

- Adjust the pH of the protein solution to 8.2-8.5 by adding an appropriate volume of 1 M sodium bicarbonate.[\[6\]](#)
- Add the **5-ROX-SE** stock solution to the protein solution. A typical starting molar ratio is 10:1 (dye:protein).
- Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.[\[6\]](#)

3. Purification:

- Remove unreacted, hydrolyzed dye from the labeled protein conjugate using a gel filtration column (e.g., Sephadex G-25) or through dialysis.[\[6\]](#)

4. Storage:

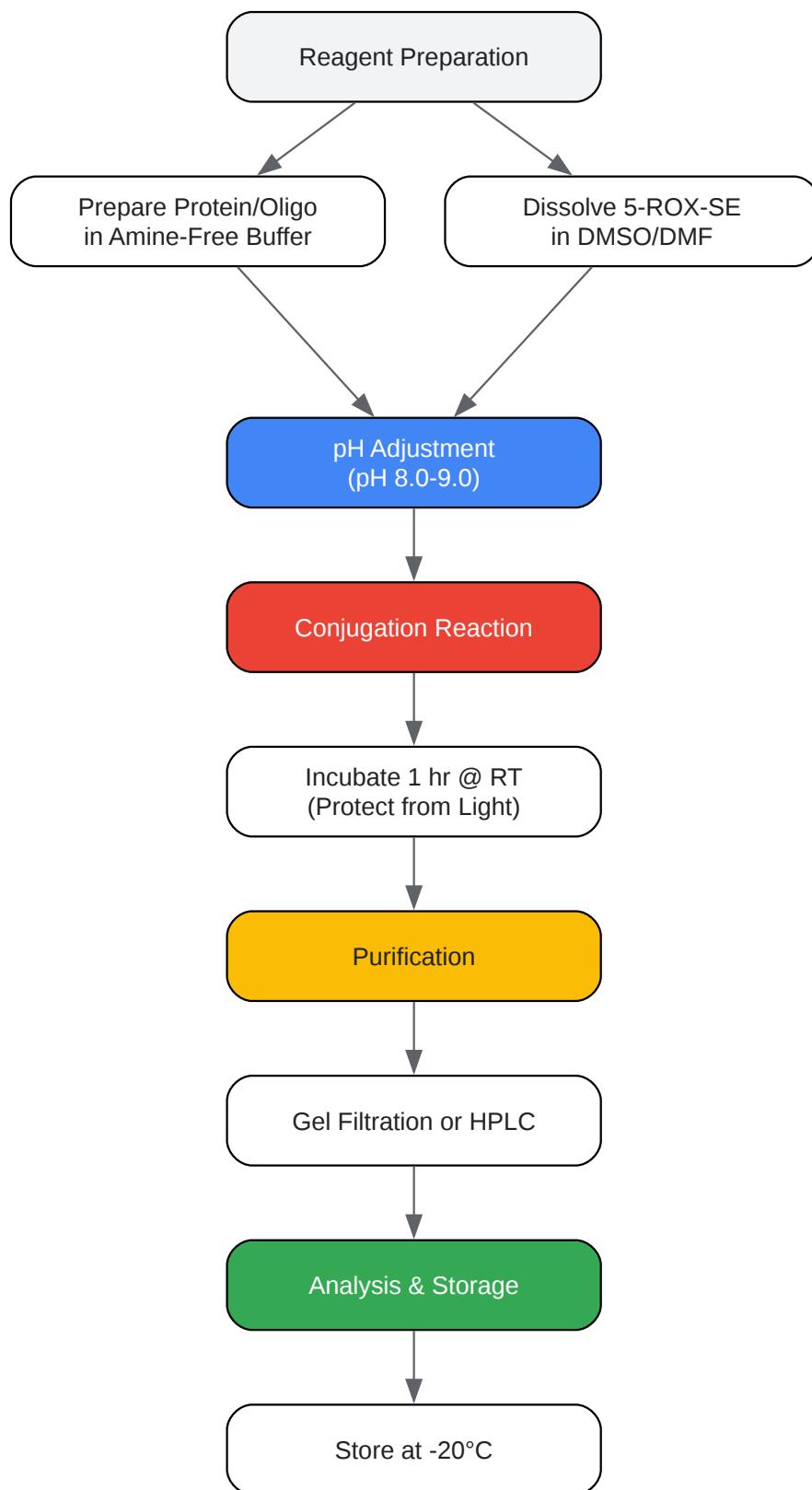
- Store the purified conjugate under the same conditions as the unlabeled protein, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[\[6\]](#) Protect from light.

This protocol is designed for labeling oligonucleotides synthesized with a 5' or 3' primary amine modification.

1. Reagent Preparation:

- Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium tetraborate, pH 8.5.[4]
- Dye Stock Solution: Prepare a 10 mg/mL solution of **5-ROX-SE** in anhydrous DMSO or DMF immediately prior to use.[4][5]

2. Labeling Reaction:


- Combine the oligonucleotide solution with the **5-ROX-SE** stock solution.
- Incubate the reaction for 30 minutes to 1 hour at room temperature or overnight at 4°C, protected from light.[5]

3. Purification:

- Purify the labeled oligonucleotide from excess dye using methods such as HPLC or gel electrophoresis.[4]

4. Storage:

- Store the purified, labeled oligonucleotide at -20°C and protect it from light to prevent photobleaching.[5]

[Click to download full resolution via product page](#)

General experimental workflow for biomolecule labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. chempep.com [chempep.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. 5-ROX, SE | TargetMol [targetmol.com]
- 6. ROX Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. 5-ROX, SE [5-Carboxy-X-rhodamine, SE] - 5 mg [eurogentec.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biotium.com [biotium.com]
- 12. abpbio.com.cn [abpbio.com.cn]
- 13. lumiprobe.com [lumiprobe.com]
- 14. abpbio.com [abpbio.com]
- 15. 5-Carboxy-X-rhodamine, succinimidyl ester | 209734-74-7 | FC72892 [biosynth.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-ROX-SE Labeling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1493965#5-rox-se-mechanism-of-action-in-labeling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com